molecular formula C19H17FN2O3 B11333000 N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide

N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B11333000
M. Wt: 340.3 g/mol
InChI Key: IKBCLJGHCCIYAQ-UHFFFAOYSA-N
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Description

N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an ethoxy group at the 8th position of the quinoline ring and a 4-fluorophenoxy group attached to an acetamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps:

    Synthesis of 8-ethoxyquinoline: This can be achieved by the ethylation of quinoline using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of 8-ethoxyquinoline-5-carboxylic acid: The 8-ethoxyquinoline is then subjected to carboxylation using carbon dioxide under high pressure and temperature.

    Conversion to 8-ethoxyquinoline-5-amine: The carboxylic acid is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.

    Synthesis of 2-(4-fluorophenoxy)acetyl chloride: This involves the reaction of 4-fluorophenol with chloroacetyl chloride in the presence of a base such as pyridine.

    Formation of this compound: Finally, the 8-ethoxyquinoline-5-amine is reacted with 2-(4-fluorophenoxy)acetyl chloride in the presence of a base like triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an ethoxyquinoline derivative with a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinoline derivatives with carbonyl functionalities.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or immune responses. For example, it may inhibit the activity of a key enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(8-methoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(8-ethoxyquinolin-5-yl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(8-ethoxyquinolin-5-yl)-2-(4-bromophenoxy)acetamide: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide is unique due to the specific combination of the ethoxyquinoline and fluorophenoxyacetamide moieties. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H17FN2O3

Molecular Weight

340.3 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C19H17FN2O3/c1-2-24-17-10-9-16(15-4-3-11-21-19(15)17)22-18(23)12-25-14-7-5-13(20)6-8-14/h3-11H,2,12H2,1H3,(H,22,23)

InChI Key

IKBCLJGHCCIYAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)COC3=CC=C(C=C3)F)C=CC=N2

Origin of Product

United States

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